3-Bromo-2-chloro-5-iodo-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-chloro-5-iodo-4-methylpyridine is a heterocyclic organic compound with the molecular formula C6H4BrClIN. It is a derivative of pyridine, a basic nitrogen-containing aromatic ring. The presence of bromine, chlorine, and iodine atoms in the pyridine ring makes this compound highly versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-5-iodo-4-methylpyridine typically involves multiple steps, starting from simpler pyridine derivatives. One common method involves the halogenation of 4-methylpyridine. The process includes:
Bromination: Introduction of a bromine atom at the 3-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Chlorination: Introduction of a chlorine atom at the 2-position using chlorine gas or thionyl chloride.
Iodination: Introduction of an iodine atom at the 5-position using iodine or an iodine-containing reagent like potassium iodide in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. These methods may use continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-5-iodo-4-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Electrophilic Substitution: Aluminum chloride (AlCl3), iron(III) chloride (FeCl3)
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (mCPBA)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)
Coupling: Palladium catalysts (Pd(PPh3)4), boronic acids
Major Products
Substitution Products: Various substituted pyridines depending on the reagents used.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Dehalogenated pyridines.
Coupling Products: Biaryl or alkyl-substituted pyridines.
Scientific Research Applications
3-Bromo-2-chloro-5-iodo-4-methylpyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-5-iodo-4-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The halogen atoms can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chloro-5-iodo-3-methylpyridine
- 3-Bromo-2-chloro-6-iodo-4-methylpyridine
- 4-Bromo-2-chloro-5-iodo-3-methylpyridine
Uniqueness
3-Bromo-2-chloro-5-iodo-4-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The combination of bromine, chlorine, and iodine atoms allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C6H4BrClIN |
---|---|
Molecular Weight |
332.36 g/mol |
IUPAC Name |
3-bromo-2-chloro-5-iodo-4-methylpyridine |
InChI |
InChI=1S/C6H4BrClIN/c1-3-4(9)2-10-6(8)5(3)7/h2H,1H3 |
InChI Key |
ROXYNJKRFFFOCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1I)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.